

Heptyl 7-bromoheptanoate: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptyl 7-bromoheptanoate*

Cat. No.: *B15549044*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl 7-bromoheptanoate is a long-chain bifunctional molecule featuring a terminal bromine atom and a heptyl ester. While not as extensively studied as its shorter-chain analogs, its unique combination of a reactive alkyl halide and a lipophilic ester tail presents significant opportunities in medicinal chemistry, drug delivery, and materials science. This technical guide consolidates the known properties of related compounds to project the characteristics and potential of **Heptyl 7-bromoheptanoate**, offering a roadmap for future research and development. We provide detailed synthetic protocols, predicted physicochemical data, and outline key areas of investigation where this molecule could serve as a valuable building block and functional component.

Introduction

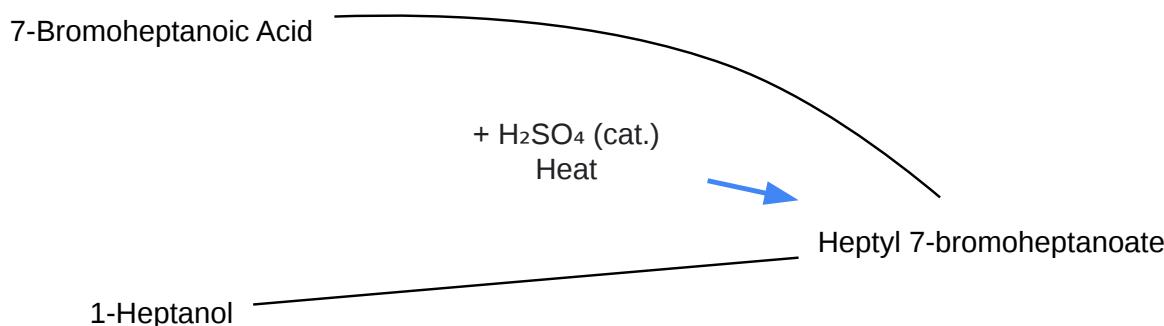
Heptyl 7-bromoheptanoate ($C_{14}H_{27}BrO_2$) is a fatty acid ester that combines two key functional moieties: a terminal alkyl bromide, which is a versatile handle for nucleophilic substitution reactions, and a heptyl ester, which imparts significant lipophilicity. While direct literature on this specific compound is sparse, a wealth of information on its shorter-chain counterparts, such as ethyl and methyl 7-bromoheptanoate, provides a strong foundation for predicting its behavior and exploring its potential applications.^[1]

The primary value of this molecule lies in its bifunctional nature. The terminal bromine serves as a good leaving group, allowing for the covalent attachment of this lipophilic chain to a variety of substrates.^[2] This is particularly relevant in the synthesis of pharmaceutical intermediates and complex organic molecules. The heptyl chain, significantly longer than the ethyl or methyl groups of its more common analogs, is expected to substantially increase the molecule's lipophilicity. This property is highly desirable in drug development for enhancing membrane permeability and modifying the pharmacokinetic profiles of parent drug molecules.^{[3][4]}

This guide will explore the potential of **Heptyl 7-bromoheptanoate** as a synthetic intermediate, a component in prodrug design, and a monomer for novel polymers.

Physicochemical Properties

The physicochemical properties of **Heptyl 7-bromoheptanoate** can be reliably predicted by extrapolating from data available for its shorter-chain analogs and general principles governing homologous series of esters. The addition of five methylene groups to the ethyl ester to form the heptyl ester will predictably increase its molecular weight, boiling point, and lipophilicity ($\log P$), while decreasing its water solubility and density.^{[5][6]}


Property	Methyl 7-bromoheptanoate	Ethyl 7-bromoheptanoate	Heptyl 7-bromoheptanoate (Predicted/Known)
CAS Number	54049-24-0 ^[7]	29823-18-5 ^[8]	3034992-68-9 ^[1]
Molecular Formula	C8H15BrO2 ^[7]	C9H17BrO2 ^[8]	C14H27BrO2 ^[1]
Molecular Weight	223.11 g/mol ^[7]	237.13 g/mol ^[8]	307.27 g/mol
Boiling Point	Not readily available	112 °C / 5 mmHg	> 150 °C / 5 mmHg
Density	Not readily available	1.217 g/mL at 25 °C	< 1.15 g/mL at 25 °C
$\log P$ (Predicted)	~2.9 ^[7]	~3.4	~5.8
Water Solubility	Low	Very Low ^[6]	Practically Insoluble
Appearance	-	Clear colorless liquid ^[9]	Clear colorless liquid

Synthesis and Reactivity

Heptyl 7-bromoheptanoate is readily synthesizable via standard organic chemistry techniques. Its reactivity is dominated by the two functional groups: the ester and the alkyl bromide.

Synthesis

The most direct route for the synthesis of **Heptyl 7-bromoheptanoate** is the Fischer esterification of 7-bromoheptanoic acid with 1-heptanol, catalyzed by a strong acid like sulfuric acid.^{[10][11]} This is a reversible reaction, so it is typically driven to completion by using an excess of the alcohol or by removing the water byproduct.^{[12][13]}

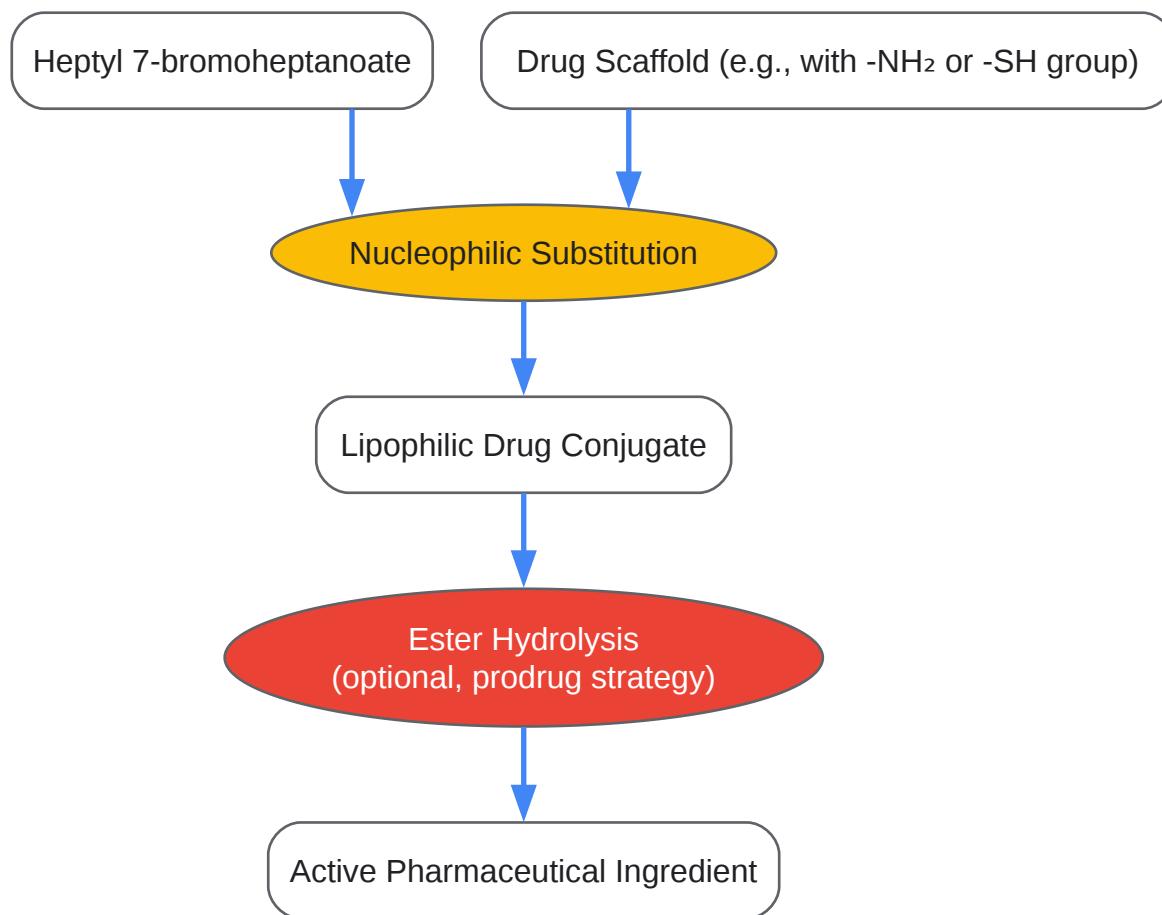
[Click to download full resolution via product page](#)

Caption: Synthesis of **Heptyl 7-bromoheptanoate** via Fischer Esterification.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 7-bromoheptanoic acid (1.0 eq), 1-heptanol (3.0 eq), and toluene (approx. 2 mL per mmol of carboxylic acid).
- Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 eq) to the stirred mixture.
- Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more

water is collected (typically 4-6 hours).

- Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1-heptanol. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
- Characterization: Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, and mass spectrometry.


Reactivity

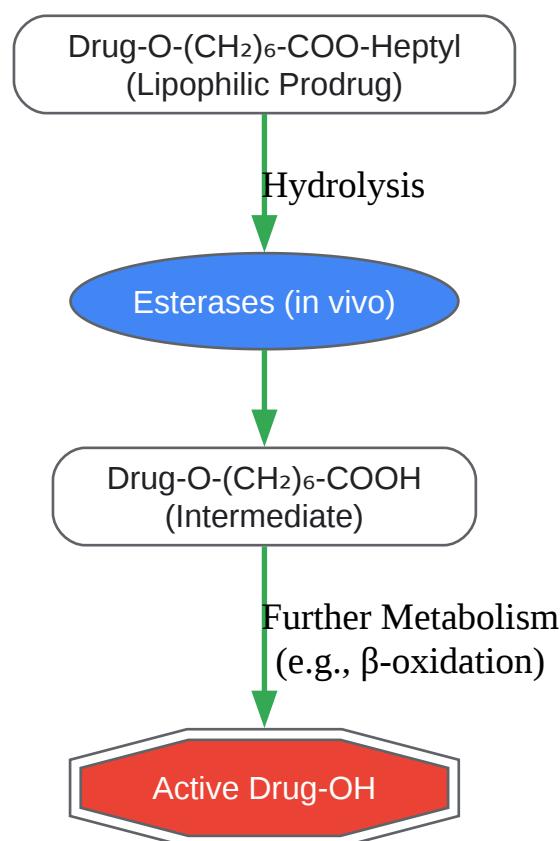
The primary reaction pathway for this molecule as a synthetic intermediate involves the nucleophilic substitution of the terminal bromine atom. This allows for the attachment of the C7-heptyl ester chain to various nucleophiles such as amines, thiols, and carboxylates. The ester group is generally stable under neutral or acidic conditions but can be hydrolyzed under basic conditions.

Potential Research Areas

Pharmaceutical Synthesis Intermediate

The parent acid, 7-bromoheptanoic acid, is a known building block for anticancer agents, including nicotinamide phosphoribosyltransferase (Nampt) and histone deacetylase (HDAC) inhibitors.[\[14\]](#)[\[15\]](#) **Heptyl 7-bromoheptanoate** can be used in similar synthetic schemes where a more lipophilic final compound is desired. The increased lipophilicity could enhance the compound's ability to cross cell membranes and potentially improve its pharmacokinetic profile.

[Click to download full resolution via product page](#)


Caption: Workflow for using **Heptyl 7-bromoheptanoate** as a pharmaceutical intermediate.

- Reaction Setup: In a round-bottom flask, dissolve the amine-containing substrate (1.0 eq) and **Heptyl 7-bromoheptanoate** (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile.
- Base Addition: Add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (2.0 eq) to act as a scavenger for the HBr byproduct.
- Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Prodrug Development

A significant challenge in drug development is achieving adequate bioavailability and targeted delivery.[16] The prodrug approach, where a drug is temporarily modified to improve its properties, is a well-established strategy.[17] Attaching long-chain fatty acids or their esters can increase a drug's lipophilicity, which can enhance its absorption and ability to cross biological barriers like the blood-brain barrier.[3][18] **Heptyl 7-bromoheptanoate** is an ideal reagent for this purpose. A drug with a suitable nucleophilic handle (e.g., -OH, -NH₂) can be linked to the 7-bromoheptanoate chain, and the resulting heptyl ester can be later cleaved in vivo by esterase enzymes to release the active drug.[19]

[Click to download full resolution via product page](#)

Caption: Hypothetical pathway for the in vivo activation of a prodrug derived from **Heptyl 7-bromoheptanoate**.

Materials Science

Bifunctional molecules like **Heptyl 7-bromoheptanoate** can serve as monomers for polymerization. The terminal bromine can be converted to other functional groups (e.g., an azide or an alkyne for click chemistry, or an acrylate for radical polymerization) to create novel polymers with long, lipophilic side chains. These polymers could have applications as hydrophobic coatings, specialty lubricants, or as matrices for controlled release applications.

Predicted Analytical Data

- ^1H NMR: The spectrum would be characterized by a triplet at \sim 4.0 ppm corresponding to the $-\text{O}-\text{CH}_2-$ protons of the heptyl ester, a triplet at \sim 3.4 ppm for the $-\text{CH}_2\text{-Br}$ protons, and a complex multiplet region between 1.2 and 2.3 ppm for the remaining methylene protons. A triplet at \sim 0.9 ppm would correspond to the terminal methyl group of the heptyl chain.
- ^{13}C NMR: Key signals would include a peak at \sim 173 ppm for the ester carbonyl carbon, a peak at \sim 65 ppm for the $-\text{O}-\text{CH}_2-$ carbon, and a peak at \sim 34 ppm for the $-\text{CH}_2\text{-Br}$ carbon.
- Mass Spectrometry (EI): The molecular ion peak $[\text{M}]^+$ at m/z 306/308 (due to the isotopic distribution of Br) would likely be of low intensity.^[20] Common fragmentation patterns for esters would be observed, including the loss of the heptoxy group ($-\text{O}-\text{C}_7\text{H}_{15}$) and the McLafferty rearrangement.^{[21][22]} Cleavage of the C-Br bond would also be a prominent fragmentation pathway.

Conclusion

While **Heptyl 7-bromoheptanoate** is not a widely commercialized chemical, its synthesis is straightforward, and its predicted properties make it a highly attractive candidate for research and development. Its long alkyl chain offers a significant increase in lipophilicity compared to its more common analogs, opening up new avenues in prodrug design and the synthesis of novel, highly lipophilic pharmaceutical agents. The versatility of the terminal bromine as a synthetic handle further enhances its utility as a building block in both medicinal chemistry and materials science. This guide provides a foundational framework to encourage and facilitate the exploration of this promising, yet understudied, molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heptyl 7-bromoheptanoate - Immunomart [immunomart.com]
- 2. 7-Bromoheptanoic acid, 30515-28-7 | BroadPharm [broadpharm.com]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. omicsonline.org [omicsonline.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methyl 7-bromoheptanoate | C8H15BrO2 | CID 554086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 7-bromoheptanoate | C9H17BrO2 | CID 122490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 7-bromoheptanoate, 97% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. caymanchem.com [caymanchem.com]
- 15. 7-Bromoheptanoic acid [nastchem.com]
- 16. Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]

- 20. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Heptyl 7-bromoheptanoate: A Technical Guide to Potential Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15549044#potential-research-areas-for-heptyl-7-bromoheptanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com